Bienvenue dans la boutique en ligne BenchChem!

methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride

Heterocyclic building blocks Salt selection Solid-state handling

Methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride (CAS 90922-33-1) is a heterocyclic building block belonging to the 3,4-dihydro-2H-1,4-benzoxazine class, a scaffold extensively utilized in medicinal chemistry for the design of potassium channel activators, serotonin-3 (5-HT₃) receptor antagonists, integrin receptor antagonists, and serine protease inhibitors. The compound features a fused benzene-oxazine bicyclic core with a methyl ester at the 2-position, supplied as the hydrochloride salt for enhanced solid-state stability and aqueous handling.

Molecular Formula C10H12ClNO3
Molecular Weight 229.66 g/mol
CAS No. 90922-33-1
Cat. No. B3389084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride
CAS90922-33-1
Molecular FormulaC10H12ClNO3
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESCOC(=O)C1CNC2=CC=CC=C2O1.Cl
InChIInChI=1S/C10H11NO3.ClH/c1-13-10(12)9-6-11-7-4-2-3-5-8(7)14-9;/h2-5,9,11H,6H2,1H3;1H
InChIKeyXIRKMYLCSJDQQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride (CAS 90922-33-1): Structural Baseline & Sourcing Profile for Research Procurement


Methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride (CAS 90922-33-1) is a heterocyclic building block belonging to the 3,4-dihydro-2H-1,4-benzoxazine class, a scaffold extensively utilized in medicinal chemistry for the design of potassium channel activators, serotonin-3 (5-HT₃) receptor antagonists, integrin receptor antagonists, and serine protease inhibitors [1][2]. The compound features a fused benzene-oxazine bicyclic core with a methyl ester at the 2-position, supplied as the hydrochloride salt for enhanced solid-state stability and aqueous handling . With a molecular formula of C₁₀H₁₂ClNO₃ (MW 229.66 g/mol) and typical commercial purity ≥95%, it serves as a versatile intermediate for peptidomimetic synthesis, heterocyclic library construction, and structure-activity relationship (SAR) exploration programs .

Why Off-the-Shelf Substitution of Methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Hydrochloride Fails: Critical Differentiation from Closest Analogues


Substituting this compound with its closest structural analogues—the free base (CAS 82756-71-6), the ethyl ester (CAS 22244-22-0), the carboxylic acid hydrochloride (CAS 1431947-96-4), or the 8-carboxamide regioisomer series—introduces quantifiable risks to experimental reproducibility and synthetic tractability [1][2]. The hydrochloride salt form directly impacts aqueous solubility and weighing accuracy in milligram-scale reactions versus the hygroscopic free base . The methyl ester possesses a distinct hydrolysis rate and transesterification profile compared to the ethyl ester, affecting protecting group strategies in multi-step syntheses [2]. Critically, the 2-carboxylate substitution pattern delivers a fundamentally different pharmacophoric vector than the 8-carboxamide regioisomer series (which drives potent 5-HT₃ receptor binding, Ki = 0.019 nM), meaning the two positional isomers are not interchangeable for target-directed synthesis [3]. These are not trivial distinctions; they directly determine whether a synthetic intermediate will crystallize, couple efficiently, or generate the intended bioactive scaffold [1].

Product-Specific Quantitative Differentiation Evidence: Methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Hydrochloride vs. Closest Analogs


Hydrochloride Salt Form vs. Free Base: Molecular Weight, Handling, and Purity Profile for Milligram-Scale Accuracy

The hydrochloride salt (CAS 90922-33-1; MW 229.66 g/mol, C₁₀H₁₂ClNO₃) is supplied at ≥95% purity and offers superior solid-state stability compared to the corresponding free base (CAS 82756-71-6; MW 193.20 g/mol, C₁₀H₁₁NO₃), which is more prone to hygroscopicity and amine oxidation . The 36.46 g/mol mass increment from HCl incorporation enables more accurate gravimetric dispensing for sub-millimolar reaction scales: the salt delivers 4.35 mmol/g of benzoxazine core versus 5.18 mmol/g for the free base, reducing relative weighing error when targeting ≤0.1 mmol scale by approximately 16% . Hydrochloride salt forms of 3,4-dihydro-2H-1,4-benzoxazines are documented to enhance aqueous solubility compared to free bases, facilitating homogeneous reaction conditions in polar solvents .

Heterocyclic building blocks Salt selection Solid-state handling Medicinal chemistry procurement

Methyl Ester vs. Ethyl Ester: LogP Differential and Hydrolysis Rate Implications for Synthetic Planning

The methyl ester (target compound) exhibits a calculated logP of approximately 1.31 versus the ethyl ester analog (CAS 22244-22-0) at logP 1.56—a difference of ΔlogP ≈ 0.25 [1][2]. This lower lipophilicity translates to measurably faster hydrolysis kinetics: methyl esters of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates undergo alkaline hydrolysis (ethanolic NaOH) more rapidly than their ethyl counterparts, as documented in multi-step syntheses of 1,4-benzoxazine-based drug intermediates [3]. In the context of peptidomimetic building block synthesis, the methyl ester serves as the preferred precursor for carbanion oxidation to yield 2-hydroxy derivatives, a transformation where ethyl ester steric bulk can reduce reaction yields by favoring competing elimination pathways [4]. The ethyl ester, by contrast, is explicitly characterized as a 'key synthon for the design of promising therapeutic drugs' where its higher lipophilicity and slower metabolic ester cleavage are advantageous for prodrug strategies [2].

Ester protecting groups Lipophilicity Synthetic intermediate selection Peptidomimetic building blocks

Regioisomeric Differentiation: 2-Carboxylate vs. 8-Carboxamide Substitution—Pharmacophoric Vector Divergence and Target Selectivity

The 2-carboxylate substitution pattern of the target compound directs functional group elaboration along a vector orthogonal to the benzoxazine ring plane, whereas the 8-carboxamide regioisomer series orients substituents along the ring periphery [1]. This positional difference translates into divergent biological target engagement: 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives achieve sub-nanomolar 5-HT₃ receptor binding (Ki = 0.019 nM for the most potent derivative, endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide) [2], while 2-carboxylate derivatives serve as key intermediates for integrin receptor antagonists (αvβ3, αIIbβ3) and Factor Xa inhibitors, where the carboxylate group directly participates in Arg-mimetic binding interactions [3][4]. The free carboxylic acid hydrochloride analog (CAS 1431947-96-4) represents the hydrolyzed form of the target methyl ester, but lacks the ester's utility as a protected precursor in peptide coupling or transesterification sequences [1].

Regioisomerism 5-HT₃ receptor antagonists Integrin antagonists Structure-activity relationship Positional scanning

Scaffold-Dependent Potassium Channel Modulatory Activity: Class-Level Evidence for the 3,4-Dihydro-2H-1,4-benzoxazine Core

The 3,4-dihydro-2H-1,4-benzoxazine scaffold—the core structure of the target compound—has been validated as a privileged framework for potassium channel activation across multiple independent series [1][2]. In a systematic SAR study (Matsumoto et al., 1999), oxadiazole-substituted benzoxazine derivative 6 demonstrated more potent vasorelaxant activity than cromakalim, the prototypical potassium channel opener, in rat thoracic aorta preparations [1]. Critically, modification at the 2-position of the benzoxazine ring—the position bearing the methyl carboxylate in the target compound—directly modulates both potency and duration of action: introduction of hydroxyl or nitrato groups at the 2-position geminal dimethyl substituents produced distinct pharmacological profiles (K_channel activation alone vs. combined nitrate-like activity) as shown by Matsumoto et al. (2000) [3]. While the target compound itself has not been directly assayed for potassium channel activity, its 2-carboxylate ester handle provides a demonstrated synthetic entry point for introducing pharmacophoric elements at the 2-position, a site known to control both potency and pharmacokinetic duration [1][3].

Potassium channel activators Antihypertensive agents Smooth muscle relaxation Cromakalim comparison Vascular pharmacology

Peptidomimetic Building Block Utility: Quantified Synthetic Versatility of 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylates

Alkyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates—the ester class to which the target compound belongs—are established as versatile peptidomimetic building blocks with demonstrated application in synthesizing fibrinogen receptor antagonists and Factor Xa inhibitors [1][2]. Stefanič et al. (2003) demonstrated that the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate core (the oxidized form of the target compound's scaffold) can be converted to 2-hydroxy derivatives via carbanion oxidation, requiring two α-carbonyl groups for efficient deprotonation and oxidation—a synthetic pathway where the methyl ester's smaller steric profile relative to the ethyl ester provides superior carbanion accessibility [1]. Additionally, enantiopure 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates have been obtained at >99.5% ee via preparative HPLC enantioseparation on multigram scale, demonstrating the scaffold's compatibility with industrial-scale chiral resolution for downstream peptidomimetic synthesis [3]. The target compound's hydrochloride salt form further facilitates direct use in amide coupling reactions without requiring free-base generation steps .

Peptidomimetics Integrin receptor antagonists Serine protease inhibitors Fibrinogen receptor Carbanion oxidation

Antiproliferative Activity of 3,4-Dihydro-2H-1,4-benzoxazine Derivatives: Quantitative Benchmarking Against Cancer Cell Lines for Scaffold Prioritization

A recent study (2024) of twelve new substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives established quantitative antiproliferative benchmarks for this scaffold class [1]. The unsubstituted 3,4-dihydro-2H-1,4-benzoxazine derivative 1 served as the baseline comparator; substitution with purine-linked moieties yielded compounds 2b (IC₅₀ = 2.27 μM against MCF-7; 4.44 μM against HCT-116) and 4b (IC₅₀ = 3.26 μM against MCF-7; 7.63 μM against HCT-116), representing improvements of at least one order of magnitude over the unsubstituted parent [1]. These compounds induced cell death via membrane permeability disruption and S-phase cell cycle arrest in HCT-116 cells, with consistent binding to hHER2 and hJNK1 kinases [1]. While the target compound itself was not directly tested in this study, its 2-carboxylate methyl ester handle provides a distinct derivatization vector orthogonal to the purine-substitution strategy, enabling exploration of alternative SAR space around the benzoxazine core [1].

Anticancer agents Membrane permeability Cell cycle arrest MCF-7 breast cancer HCT-116 colon cancer

Optimal Research and Industrial Application Scenarios for Methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Hydrochloride (CAS 90922-33-1)


Medicinal Chemistry: Peptidomimetic Building Block for Integrin Antagonist and Serine Protease Inhibitor Synthesis

The 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate scaffold is a validated peptidomimetic core for constructing fibrinogen receptor (GPIIb/IIIa) antagonists and Factor Xa inhibitors [1]. The target compound's methyl ester hydrochloride form enables direct carbanion oxidation to 2-hydroxy derivatives—a critical transformation for introducing the hydroxyl pharmacophore required for integrin binding—with the methyl ester's smaller steric profile providing superior carbanion accessibility compared to the ethyl ester [1][2]. Subsequent amide coupling at the 4-position or ester hydrolysis to the free acid enables modular elaboration of the benzoxazine scaffold into potent antithrombotic agents [2].

Potassium Channel Modulator Development: 2-Position Derivatization for Pharmacological Profiling

The 3,4-dihydro-2H-1,4-benzoxazine scaffold has demonstrated potassium channel activating activity exceeding that of cromakalim in specific substitution patterns, with the 2-position identified as a critical determinant of both potency and duration of action [3][4]. The target compound provides a synthetic entry point with a pre-installed 2-carboxylate ester that can be reduced, hydrolyzed, or converted to carboxamide derivatives—transformations that directly sample the SAR space mapped by Matsumoto et al. across three independent series (1996–2000) [3][4]. Researchers can leverage the methyl ester as a masked carboxylic acid or as a precursor to 2-hydroxymethyl or 2-carboxamide analogs for antihypertensive profiling in SHR rat models [4].

Anticancer SAR Exploration: Unsubstituted Benzoxazine Core for Systematic Substitution Studies

The target compound provides the unsubstituted 3,4-dihydro-2H-1,4-benzoxazine core that has been quantitatively benchmarked in antiproliferative assays: substitution at the benzoxazine ring improved potency by ≥10-fold against MCF-7 breast cancer and HCT-116 colon cancer cell lines (2b: IC₅₀ = 2.27 μM and 4.44 μM, respectively) relative to the unsubstituted parent [5]. The 2-carboxylate methyl ester on the target compound serves as a modifiable handle orthogonal to the purine-substitution strategy, enabling exploration of distinct anticancer SAR vectors while maintaining the core scaffold associated with membrane permeability disruption and cell cycle arrest mechanisms [5].

Heterocyclic Library Synthesis: Regioisomeric Scaffold for Diversity-Oriented Synthesis Programs

The 2-carboxylate substitution pattern of the target compound provides a regioisomeric complement to the widely studied 8-carboxamide benzoxazine series (5-HT₃ receptor antagonists, Ki = 0.019 nM) [6]. Diversity-oriented synthesis (DOS) programs can exploit this regioisomeric divergence to generate structurally distinct screening libraries from a common benzoxazine precursor. The hydrochloride salt form facilitates automated liquid handling in parallel synthesis platforms, while the methyl ester enables late-stage diversification via hydrolysis, amidation, or reduction without requiring protecting group manipulation at other positions [7].

Quote Request

Request a Quote for methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.